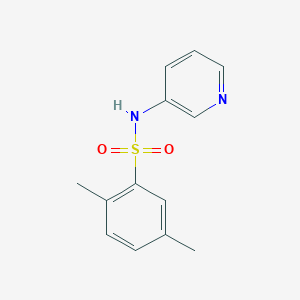

2,5-dimethyl-N-(3-pyridinyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,5-dimethyl-N-pyridin-3-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-10-5-6-11(2)13(8-10)18(16,17)15-12-4-3-7-14-9-12/h3-9,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLGSMDCLIJRNPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(3-pyridinyl)benzenesulfonamide typically involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 3-aminopyridine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for 2,5-dimethyl-N-(3-pyridinyl)benzenesulfonamide are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-(3-pyridinyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen or the pyridinyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acids or N-oxides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted sulfonamides or pyridines.

Scientific Research Applications

Medicinal Chemistry Applications

Endothelin Receptor Antagonism

One of the notable applications of benzenesulfonamide compounds, including derivatives like 2,5-dimethyl-N-(3-pyridinyl)benzenesulfonamide, is their role as endothelin receptor antagonists. These compounds are significant in treating conditions related to endothelin, such as hypertension and congestive heart failure. They function by inhibiting the binding of endothelin peptides to their receptors, thereby mitigating the physiological effects associated with these disorders .

Nonsteroidal Progesterone Receptor Antagonists

Research has highlighted the potential of benzenesulfonamide derivatives as nonsteroidal progesterone receptor antagonists. These compounds may be beneficial in treating conditions such as uterine leiomyoma and endometriosis. The structure of these sulfonamides allows for selective binding to the progesterone receptor, which is crucial for the modulation of reproductive health and related disorders .

Antimicrobial Properties

Broad-Spectrum Antimicrobial Activity

The 2,5-dimethylphenyl scaffold present in this compound has been linked to significant antimicrobial activity against various pathogens. Studies have shown that derivatives can exhibit efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant strains of bacteria and fungi. This makes them promising candidates for developing new antimicrobial agents amid rising antibiotic resistance .

Mechanisms of Action

The antimicrobial action is attributed to the ability of these compounds to disrupt bacterial cell wall synthesis and inhibit essential enzymatic functions within microbial cells. This mechanism is particularly relevant in combating Gram-positive and Gram-negative bacteria, as well as emerging fungal pathogens .

Pharmacological Insights

Potential in Cancer Therapy

Research indicates that benzenesulfonamide derivatives may possess anticancer properties. They have been studied for their ability to inhibit tumor growth by targeting specific cancer cell pathways. For instance, certain derivatives have shown promise in modulating pathways involved in cell proliferation and apoptosis, making them candidates for further investigation in oncological pharmacotherapy .

Neurological Disorders

There is ongoing research into the use of these compounds for treating neurological disorders. Their ability to cross the blood-brain barrier suggests potential applications in conditions such as epilepsy and neurodegenerative diseases. The modulation of neurotransmitter systems by these compounds could lead to therapeutic benefits in managing symptoms associated with these disorders .

Data Tables

| Application Area | Compound Role | Target Conditions |

|---|---|---|

| Medicinal Chemistry | Endothelin receptor antagonist | Hypertension, congestive heart failure |

| Antimicrobial Research | Antibacterial and antifungal activity | MRSA, drug-resistant fungi |

| Cancer Therapy | Tumor growth inhibition | Various cancers |

| Neurological Disorders | Modulation of neurotransmitter systems | Epilepsy, neurodegenerative diseases |

Case Studies

- Endothelin-Related Disorders : A study demonstrated that a derivative of 2,5-dimethyl-N-(3-pyridinyl)benzenesulfonamide showed enhanced potency as an endothelin receptor antagonist compared to existing treatments, indicating its potential for clinical use in managing hypertension .

- Antimicrobial Efficacy : In vitro studies have shown that compounds derived from the 2,5-dimethylphenyl scaffold exhibited significant activity against resistant strains of Staphylococcus aureus and Candida species, suggesting their utility in developing new antimicrobial therapies .

- Cancer Modulation : Research involving cell line assays indicated that certain benzenesulfonamide derivatives could inhibit cancer cell proliferation through targeted pathways, paving the way for future clinical trials aimed at cancer treatment .

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(3-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyridinyl group can participate in π-π interactions or coordinate with metal ions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of benzenesulfonamide derivatives are highly dependent on substituent patterns. Below is a detailed comparison of 2,5-dimethyl-N-(3-pyridinyl)benzenesulfonamide with structurally related compounds:

Substituent Electronic Effects

Electron-Withdrawing Groups (EWGs):

Compounds with EWGs (e.g., nitro, chloro) at the para-position of the benzenesulfonamide moiety exhibit enhanced acidity, facilitating metal chelation and improving inhibitory activity against targets like HIV integrase (HIV-IN). For example, a nitro-substituted analog (compound IIIi) showed 96.7% HIV-IN inhibition due to increased acidity . In contrast, the methyl groups in 2,5-dimethyl-N-(3-pyridinyl)benzenesulfonamide are electron-donating, which may reduce acidity and lower inhibitory potency compared to nitro- or chloro-substituted analogs .- For instance, methoxy-substituted analogs (e.g., IIIg) showed only 72.9% HIV-IN inhibition, significantly lower than nitro-substituted derivatives .

Structural Modifications and Bioactivity

Role of Heterocyclic Moieties

The 3-pyridinyl group in the target compound may enhance solubility in aqueous environments compared to purely aromatic substituents (e.g., phenyl in ). Additionally, the pyridine nitrogen can participate in hydrogen bonding, improving target binding. In contrast, analogs with imidazopyridinyl groups ( ) or furan rings ( ) may exhibit altered binding kinetics due to additional heteroatoms or ring strain.

Pharmacokinetic Considerations

- Metabolism: Bulky substituents like phenylethyl ( ) or imidazopyridinyl ( ) may slow metabolic degradation, extending half-life compared to simpler analogs.

Biological Activity

2,5-Dimethyl-N-(3-pyridinyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a pyridine ring and a benzenesulfonamide moiety, which are known to influence various pharmacological effects. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

The synthesis of 2,5-dimethyl-N-(3-pyridinyl)benzenesulfonamide typically involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 3-pyridinamine. This process can be optimized through various reaction conditions to enhance yield and purity.

Chemical Structure:

- Molecular Formula: CHNOS

- CAS Number: 690962-07-3

The biological activity of sulfonamides often stems from their ability to inhibit enzymes involved in the biosynthesis of folate in microorganisms. Specifically, 2,5-dimethyl-N-(3-pyridinyl)benzenesulfonamide can mimic para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase. By inhibiting this enzyme, the compound disrupts folic acid synthesis, leading to antimicrobial effects.

Biological Activities

Recent studies have highlighted several biological activities associated with 2,5-dimethyl-N-(3-pyridinyl)benzenesulfonamide:

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various bacterial strains. A study reported its effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating potent activity.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 6.72 |

| S. aureus | 6.63 |

Anti-inflammatory Effects

In vivo studies have shown that this compound exhibits anti-inflammatory properties by reducing carrageenan-induced paw edema in rats. The percentage inhibition was substantial at various time intervals.

| Time (hours) | % Inhibition |

|---|---|

| 1 | 94.69 |

| 2 | 89.66 |

| 3 | 87.83 |

Case Studies

- Study on Antimicrobial Activity : A comprehensive evaluation of various benzenesulfonamide derivatives indicated that compounds similar to 2,5-dimethyl-N-(3-pyridinyl)benzenesulfonamide exhibit promising antibacterial activity, particularly against resistant strains of bacteria .

- Anti-inflammatory Research : In a study assessing the anti-inflammatory potential of sulfonamide derivatives, compounds structurally related to 2,5-dimethyl-N-(3-pyridinyl)benzenesulfonamide were shown to significantly inhibit inflammatory markers in vitro and in vivo models .

Structure-Activity Relationship (SAR)

The efficacy of 2,5-dimethyl-N-(3-pyridinyl)benzenesulfonamide can be attributed to its structural features. The presence of the pyridine ring enhances its interaction with biological targets while the sulfonamide group is crucial for its mechanism of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.